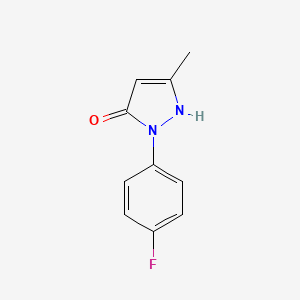

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol

Description

Structural Characterization

Molecular Geometry and Crystallographic Analysis

The crystal structure of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol reveals a complex arrangement involving three distinct rings: a fluorophenyl group, a pyrazol-5-one core, and a phenylthiol substituent. Key geometrical features include:

Dihedral Angles :

- The pyrazol-5-one ring is inclined at angles of 33.10° and 79.57° relative to the fluorophenyl and phenylthiol rings, respectively.

- The fluorophenyl ring exhibits a planar geometry with a maximum deviation of 0.0090 Å at atom C2, while the phenylthiol ring has a maximum deviation of 0.0229 Å at sulfur atom S1.

Bond Lengths :

Crystal Packing :

Table 1: Hydrogen-Bond Geometry in this compound

Tautomeric Equilibrium Studies

The compound undergoes enol-to-keto tautomerism during crystallization, transitioning from the enol form in solution to the keto form in the solid state.

Enol Form :

- Dominant in solution, characterized by a hydroxyl group at the C5 position.

- Stabilized by intramolecular hydrogen bonding and solvation effects.

Keto Form :

Equilibrium Drivers :

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR)

¹H NMR :

¹³C NMR :

¹⁹F NMR :

Infrared (IR) Spectroscopy

- Enol Form : A strong O–H stretch at ~3200 cm⁻¹ and a C=C stretch at ~1600 cm⁻¹ .

- Keto Form : A carbonyl (C=O) stretch at ~1700 cm⁻¹ and reduced O–H intensity.

Mass Spectrometry

- HRMS : The molecular ion peak at m/z 300.34 [M+] matches the molecular formula C₁₆H₁₃FN₂OS .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMCDQXCAWCZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263790 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181371-35-7 | |

| Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-one.

Reduction: Formation of this compound.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol involves various methods that yield high-purity compounds suitable for further studies. The compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and tautomeric forms. Notably, it undergoes enol-to-keto tautomerism during crystallization, which can influence its biological properties and interactions with other molecules .

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. A series of pyrazole derivatives have been synthesized and evaluated for their antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). For instance, certain compounds demonstrated significant inhibition of cell growth with IC50 values as low as 18 µmol/L, alongside notable downregulation of prostate-specific antigen (PSA) levels . This suggests potential applications in targeting androgen receptors in prostate cancer therapy.

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses. This activity has been linked to the presence of the fluorophenyl group, which enhances the biological efficacy of the pyrazole derivatives.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound and its derivatives. The incorporation of halogen substituents like fluorine has been shown to enhance the antimicrobial activity against various pathogens, making these compounds candidates for developing new antimicrobial agents .

Computational Studies and Molecular Docking

Computational studies, including molecular docking simulations, have been employed to predict the interactions between this compound and biological targets. These studies reveal insights into the binding affinities and mechanisms by which these compounds exert their biological effects. For example, docking studies have indicated strong binding interactions with key proteins involved in cancer progression and inflammation .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits growth in prostate cancer cell lines | IC50 values as low as 18 µmol/L; significant PSA downregulation |

| Anti-inflammatory | Inhibits COX enzymes | Effective against inflammatory pathways |

| Antimicrobial | Exhibits activity against various pathogens | Enhanced efficacy with halogen substitutions |

| Computational Studies | Predicts binding interactions with biological targets | Strong binding affinities observed in molecular docking |

Mécanisme D'action

The mechanism of action of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparisons

a) Halogen Substitution Effects

Compounds 4 (Cl-substituted) and 5 (F-substituted) from and share the same core structure as the target compound but differ in halogen substitution on the aryl-thiazole moiety. Single-crystal diffraction studies reveal that these compounds are isostructural , with identical molecular conformations but slight adjustments in crystal packing to accommodate Cl vs. F atoms. For instance, the C–X bond lengths (X = Cl: 1.74 Å; X = F: 1.35 Å) and van der Waals radii differences lead to distinct intermolecular interactions, affecting solubility and thermal stability .

b) Substituent Position and Conformation

lists 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol , which replaces the methyl group in the target compound with a methoxyphenyl group. The methoxy substituent increases steric bulk and electron density, altering hydrogen-bonding patterns and reducing crystallinity compared to the fluorophenyl-methyl analog .

Data Tables

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

| Compound | Substituents (Position) | Crystal System | Biological Activity (IC₅₀/IZ*) | Ref. |

|---|---|---|---|---|

| Target Compound | 4-F, 3-CH₃, 5-OH | Not reported | Not tested | [15] |

| 4 (Cl-substituted) | 4-Cl, thiazole core | Monoclinic | Antimicrobial (IZ: 18 mm) | [1] |

| 5 (F-substituted) | 4-F, thiazole core | Monoclinic | Antimicrobial (IZ: 16 mm) | [1] |

| 2j (Chalcone) | 4-Br, 5-I, 4-F | N/A | Enzyme inhibition (4.7 μM) | [5] |

*IZ = Inhibition Zone (mm); IC₅₀ = Half-maximal inhibitory concentration.

Table 2: Impact of Substituents on Bioactivity

| Substituent | Electronegativity | Effect on Bioactivity |

|---|---|---|

| Fluorine (4-F) | 3.98 | Enhances metabolic stability, enzyme binding |

| Chlorine (4-Cl) | 3.16 | Improves hydrophobic interactions, antimicrobial |

| Methoxy (4-OCH₃) | 2.58 | Reduces potency due to steric hindrance |

Key Research Findings

Isostructurality vs. Bioactivity : While halogen substitution (Cl vs. F) preserves molecular conformation, it significantly impacts biological activity. For example, Cl-substituted analogs often outperform F-substituted ones in antimicrobial assays due to enhanced hydrophobic interactions .

Hydrogen Bonding: The hydroxyl group at position 5 in the target compound enables hydrogen bonding with biological targets, a feature absent in non-hydroxylated analogs like 31a and 31b .

Electron-Withdrawing Effects : Fluorine’s electronegativity improves ligand-receptor binding in enzyme inhibition, as seen in chalcone derivatives .

Activité Biologique

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique substitution pattern with a fluorophenyl group and a hydroxyl group, which significantly influences its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of pyrazole have been reported to have minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.25 | 0.30 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2, with IC50 values significantly lower than those of standard anti-inflammatory drugs like diclofenac . The anti-inflammatory mechanism is attributed to the modulation of cytokine production and inhibition of leukocyte migration.

| Compound | IC50 (μg/mL) | Standard (Diclofenac) |

|---|---|---|

| This compound | 54.65 | 54.65 |

Antioxidant Activity

Research has shown that this pyrazole derivative possesses antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in cells. The antioxidant activity was assessed using various assays, demonstrating that the compound effectively scavenges reactive oxygen species (ROS) .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It may interact with various receptors, modulating their activity to exert therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against clinical isolates of resistant strains. The results indicated a strong potential for these compounds as alternatives to traditional antibiotics .

- Anti-inflammatory Trials : Clinical trials have explored the anti-inflammatory effects of this compound in models of arthritis, demonstrating significant reductions in inflammation markers compared to control groups .

Q & A

Q. What synthetic routes are available for 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol, and how do conventional vs. non-conventional methods differ?

Methodological Answer: The compound is typically synthesized via cyclocondensation of fluorinated phenylhydrazines with β-diketones or β-keto esters. For example, refluxing 1-(4-fluorophenyl)hydrazine with ethyl acetoacetate in ethanol/glacial acetic acid (7:3 v/v) yields the pyrazolone core. Non-conventional methods, such as microwave-assisted synthesis, reduce reaction times (e.g., 30 minutes vs. 7 hours) and improve yields by ~20% . Characterization via -NMR should confirm the absence of competing tautomers (e.g., keto-enol equilibria) by observing sharp singlet peaks for the pyrazole C-H protons .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies tautomeric forms (e.g., enol: ν(O-H) ~3200 cm; keto: ν(C=O) ~1650 cm) .

- -NMR : Monitors substituent effects (e.g., deshielding of the pyrazole C-H proton at δ 6.0–6.5 ppm due to fluorine para-substitution) .

- X-ray crystallography : Resolves tautomeric preference (e.g., enol form in solution vs. keto form in crystals). Use SHELXL for refinement, with R-factors < 0.05 indicating high precision .

Q. How does tautomerism influence the compound’s reactivity and crystallization?

Methodological Answer: The enol-to-keto tautomerism (evidenced by O-H···N hydrogen bonds in crystals) affects solubility and intermolecular interactions. During crystallization (e.g., from ethanol), the keto form dominates due to stabilization via N–H···O and C–H···F interactions, forming R(8) ring motifs. TGA/DSC can quantify thermal stability differences between tautomers .

Advanced Research Questions

Q. How can DFT and molecular dynamics (MD) simulations predict hydrogen bonding and reactivity?

Methodological Answer:

- DFT : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV for the keto form) to assess electrophilicity. NBO analysis reveals hyperconjugative interactions (e.g., LP(O) → σ*(N–H)) stabilizing the keto tautomer .

- MD : Simulate solvent effects (e.g., ethanol vs. DMSO) on tautomer populations. Radial distribution functions (RDFs) identify preferred hydrogen-bonding partners (e.g., O–H···O vs. O–H···N) .

Q. What challenges arise in resolving crystal structures using X-ray diffraction?

Methodological Answer:

- Disorder handling : Fluorine atoms may exhibit positional disorder; use PART commands in SHELXL to model alternative conformations .

- Twinned data : For non-merohedral twinning, employ HKLF 5 format in SHELX and validate with R < 0.05 .

- Validation : Check using PLATON’s ADDSYM to avoid missed symmetry and verify hydrogen-bond geometry with Mogul .

Q. How do hydrogen bonding patterns dictate supramolecular assembly in the solid state?

Methodological Answer: Graph set analysis (e.g., Etter’s notation) classifies motifs like C(6) chains (from C–H···π interactions) or R(8) dimers (N–H···O bonds). For 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-one, π–π stacking (centroid distance ~3.69 Å) and C–H···F bonds stabilize 2D layers parallel to the bc-plane. Use Mercury to visualize and quantify these interactions .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- Case study : If NMR suggests enol dominance (sharp O-H peak), but X-ray shows keto form, reconcile via variable-temperature NMR to track tautomer equilibria.

- Validation : Cross-check refinement parameters (e.g., displacement ellipsoids in SHELXL) and validate against Hirshfeld surfaces (CrystalExplorer) to confirm hydrogen-bond robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.